![molecular formula C25H21N3O4 B15166444 N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine CAS No. 620167-15-9](/img/structure/B15166444.png)
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine is a complex organic compound that features an indole moiety, a benzoyl group, and an L-phenylalanine residue. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting indole derivative is then coupled with benzoyl chloride to form the benzoyl-indole intermediate.
The next step involves the coupling of the benzoyl-indole intermediate with L-phenylalanine. This can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane . The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, forming hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-tryptophan
- N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-tyrosine
- N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-histidine
Uniqueness
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine is unique due to its specific combination of the indole moiety, benzoyl group, and L-phenylalanine residue. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
620167-15-9 |
|---|---|
Molecular Formula |
C25H21N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(1H-indole-3-carbonylamino)benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H21N3O4/c29-23(28-22(25(31)32)14-16-8-2-1-3-9-16)18-11-5-7-13-21(18)27-24(30)19-15-26-20-12-6-4-10-17(19)20/h1-13,15,22,26H,14H2,(H,27,30)(H,28,29)(H,31,32)/t22-/m0/s1 |
InChI Key |
QVYKRCVCIBUXJM-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2NC(=O)C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2NC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


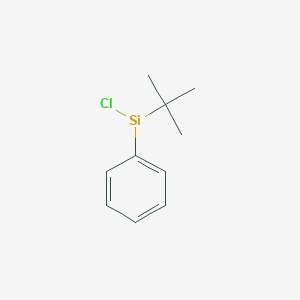
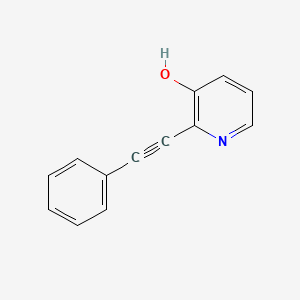
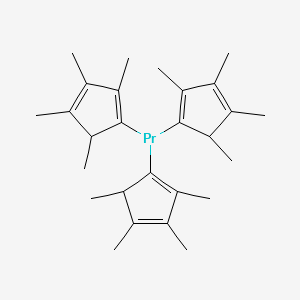
![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
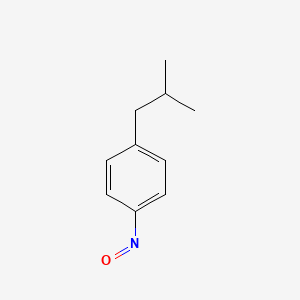
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
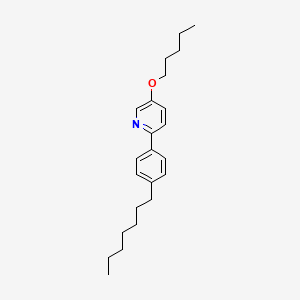


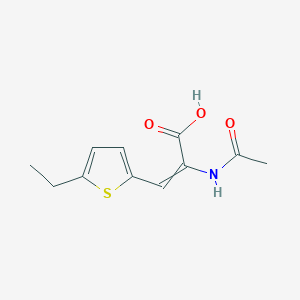
![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
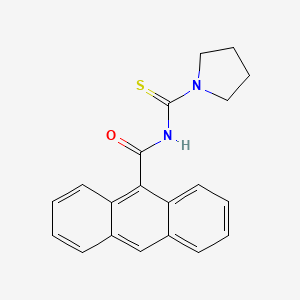
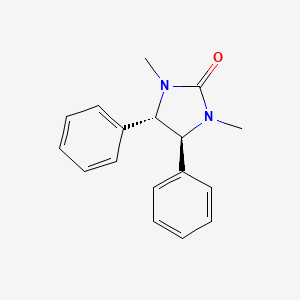
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
